molecular formula C10H9BrO4 B12526439 8-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid CAS No. 819800-72-1

8-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid

Cat. No.: B12526439
CAS No.: 819800-72-1
M. Wt: 273.08 g/mol
InChI Key: FFIZOJMFPFGOOT-UHFFFAOYSA-N
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Description

8-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid is a brominated derivative of the parent compound 3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid (CAS 66410-67-1). The parent structure consists of a seven-membered benzodioxepine ring fused with a carboxylic acid group at position 6. The addition of a bromine atom at position 8 introduces significant electronic and steric effects, enhancing its utility in synthetic chemistry and pharmaceutical research .

Properties

CAS No.

819800-72-1

Molecular Formula

C10H9BrO4

Molecular Weight

273.08 g/mol

IUPAC Name

8-bromo-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid

InChI

InChI=1S/C10H9BrO4/c11-6-4-7(10(12)13)9-8(5-6)14-2-1-3-15-9/h4-5H,1-3H2,(H,12,13)

InChI Key

FFIZOJMFPFGOOT-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC(=CC(=C2OC1)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid typically involves the bromination of 3,4-dihydro-2H-1,5-benzodioxepine followed by carboxylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an inert solvent such as dichloromethane or chloroform. The carboxylation step can be achieved using carbon dioxide under high pressure or by employing carboxylating reagents like carbon tetrachloride in the presence of a base.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the carboxylic acid group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound exhibits significant pharmacological properties, making it a candidate for drug development. Research indicates that derivatives of benzodioxepine compounds can act as effective agents against various diseases, including cancer and neurodegenerative disorders. For instance, studies have shown that modifications to the benzodioxepine structure can enhance anti-cancer activity by targeting specific cellular pathways involved in tumor growth .

Case Study: Anticancer Activity
A notable study demonstrated the effectiveness of 8-bromo derivatives in inhibiting cancer cell proliferation. The compound was tested against several cancer cell lines, showing promising results in reducing cell viability at micromolar concentrations. This suggests potential for further development into therapeutic agents .

Organic Synthesis

Reagent in Chemical Reactions
8-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid serves as a versatile reagent in organic synthesis. It can be utilized in the synthesis of complex organic molecules through various reactions such as nucleophilic substitutions and cycloadditions. Its ability to participate in diverse chemical reactions makes it valuable for chemists seeking to construct intricate molecular architectures .

Materials Science

Polymer Development
In materials science, the compound has been explored for its potential use in developing new polymers with enhanced properties. Research indicates that incorporating benzodioxepine structures into polymer matrices can improve thermal stability and mechanical strength, making them suitable for high-performance applications .

Mechanism of Action

The mechanism of action of 8-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and carboxylic acid group can play crucial roles in binding to these targets and influencing their function. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₀H₉BrO₄ (calculated based on parent compound C₁₀H₁₀O₄ ).
  • Molecular Weight : ~273.09 g/mol (parent: 194.19 g/mol + Br: 79.9 g/mol).
  • Functional Groups : Bromine (electron-withdrawing substituent) and carboxylic acid (acidic, reactive site).

Comparison with Structural Analogs

Parent Compound: 3,4-Dihydro-2H-1,5-benzodioxepine-6-carboxylic Acid (CAS 66410-67-1)

Differences :

  • Structure : Lacks the bromine atom at position 7.
  • Molecular Weight : 194.19 g/mol .
  • Reactivity : Less lipophilic and lower molecular weight reduce steric hindrance, making it more suitable for reactions requiring nucleophilic aromatic substitution.
  • Applications : Primarily used as a precursor for halogenated derivatives like the brominated analog .

8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic Acid (CAS 1152567-51-5)

Differences :

  • Core Structure : Six-membered 1,4-benzodioxine ring (vs. seven-membered benzodioxepine) .
  • Molecular Formula : C₉H₇BrO₄; Molecular Weight : 259 g/mol .
  • Applications : Used in synthesizing intermediates for bioactive molecules, though its smaller ring may limit conformational flexibility compared to benzodioxepine derivatives .

8-(2-((6-Hydroxyhexyl)thio)ethoxy)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic Acid

Differences :

  • Substituents : Contains a thioether-linked hydroxyhexyl chain at position 8 (vs. bromine) .
  • Reactivity : The thioether and hydroxyl groups enhance solubility in polar solvents, enabling use in bioconjugation or prodrug design.
  • Applications : Demonstrated in medicinal chemistry for synthesizing amide-based analogs targeting specific biological pathways .

Comparative Data Table

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
8-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid Benzodioxepine (7-membered) C₁₀H₉BrO₄ ~273.09 Not explicitly listed Suzuki coupling, pharmaceutical intermediates
3,4-Dihydro-2H-1,5-benzodioxepine-6-carboxylic acid Benzodioxepine (7-membered) C₁₀H₁₀O₄ 194.19 66410-67-1 Precursor for halogenated derivatives
8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid Benzodioxine (6-membered) C₉H₇BrO₄ 259 1152567-51-5 Synthetic intermediates
8-(2-((6-Hydroxyhexyl)thio)ethoxy)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid Benzodioxine (6-membered) C₁₉H₂₅BrO₆S ~485.34 Not provided Medicinal chemistry

Biological Activity

8-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid is a synthetic compound belonging to the benzodioxepine family, characterized by its unique chemical structure. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by data tables and research findings.

  • Molecular Formula : C10H9BrO3
  • Molecular Weight : 255.09 g/mol
  • CAS Number : 625394-65-2

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Zone of Inhibition (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Bacillus subtilis14100
Pseudomonas aeruginosa10100

These results indicate that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis .

Anticancer Activity

The anticancer potential of the compound was assessed using various human cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer). The compound demonstrated notable cytotoxic effects.

Cell Line IC50 (µM) Activity
HepG2<25Potent
MCF-726-50Moderate
PC-351-100Weak

The IC50 values suggest that this compound is particularly effective against HepG2 cells, indicating a promising avenue for further research in cancer therapeutics .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific molecular targets involved in cell signaling pathways related to growth and proliferation. The presence of the bromine atom in its structure may enhance its binding affinity to these targets .

Case Studies

  • Study on Antimicrobial Effects : A recent study published in a peer-reviewed journal highlighted the efficacy of various benzodioxepine derivatives against pathogenic bacteria. The study found that compounds similar to 8-Bromo-3,4-dihydro-2H-1,5-benzodioxepine exhibited significant antibacterial properties, reinforcing the need for further exploration into their therapeutic potential .
  • Anticancer Evaluation : Another investigation focused on the anticancer properties of benzodioxepines indicated that modifications in their structure could lead to enhanced cytotoxicity against cancer cell lines. This suggests that structural optimization may yield more potent derivatives of 8-Bromo-3,4-dihydro-2H-1,5-benzodioxepine for clinical applications .

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